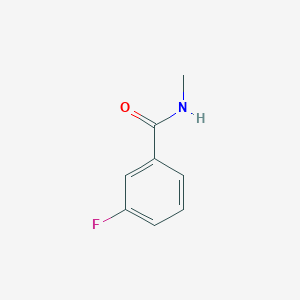

3-fluoro-N-methylbenzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSZITJMCUMUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399715 | |

| Record name | N-Methyl 3-fuorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-39-3 | |

| Record name | N-Methyl 3-fuorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Fluoro N Methylbenzamide

Established Synthetic Routes for 3-Fluoro-N-methylbenzamide

The preparation of this compound can be achieved through several well-established and alternative synthetic methodologies.

Classical Amidation Reactions

The most common and direct method for synthesizing this compound is through the amidation of 3-fluorobenzoic acid or its derivatives with methylamine (B109427). This can be accomplished via several classical approaches:

Acyl Chloride Formation Followed by Amination: 3-fluorobenzoic acid is first converted to its more reactive acyl chloride derivative, 3-fluorobenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-fluorobenzoyl chloride is then reacted with methylamine to form the desired amide. This two-step process is a staple in organic synthesis.

Coupling Reagent-Mediated Amidation: A more direct, one-pot approach involves the use of coupling reagents to facilitate the formation of the amide bond between 3-fluorobenzoic acid and methylamine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. rsc.org Propylphosphonic anhydride (B1165640) (T3P®) is another effective coupling agent for this transformation. researchgate.net

Alternative Synthetic Pathways

Beyond the classical amidation routes, other synthetic strategies have been explored:

From Nitroarenes: A reductive amidation approach can be employed, starting from a nitroarene. This involves the reduction of a nitro group to an amine, which is then acylated. For instance, a nitro-substituted benzene (B151609) ring could be reduced to an aniline (B41778) derivative, followed by reaction with a suitable methylating and acylating agent. A one-pot method using iron dust as a reductant in water has been developed for the synthesis of N-aryl amides from nitroarenes and acyl chlorides, offering a greener alternative. rsc.org

Direct Fluorination: Introducing the fluorine atom at a later stage of the synthesis is another possibility. This could involve the direct fluorination of a pre-existing N-methylbenzamide scaffold using electrophilic fluorinating agents. However, controlling the regioselectivity of this reaction can be challenging. evitachem.com

Reaction Mechanism Elucidation in this compound Synthesis

The mechanism of the classical amidation reaction, particularly when using coupling agents, is well-understood.

In the case of carbodiimide-mediated coupling, the carboxylic acid (3-fluorobenzoic acid) first adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (methylamine). The reaction can proceed directly or, more commonly, through the formation of an active ester with an additive like HOBt. This active ester is then cleanly converted to the final amide by the amine, regenerating the coupling agent's urea (B33335) byproduct.

For syntheses starting from acyl chlorides, the mechanism is a straightforward nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the lone pair of the nitrogen atom in methylamine, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the stable amide product.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

| Parameter | Optimization Strategy |

| Solvent | The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used for amidation reactions. |

| Temperature | Many amidation reactions are initially performed at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. |

| Base | In reactions starting from the hydrochloride salt of methylamine or when an acyl chloride is used, a non-nucleophilic base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is added to neutralize the generated HCl and drive the reaction to completion. |

| Purification | Purification is typically achieved through extraction and subsequent recrystallization or column chromatography to isolate the pure product. |

Recent studies have focused on developing more environmentally friendly and efficient methods. For example, the use of water as a solvent and iron as a reductant in the synthesis from nitroarenes represents a significant step towards greener chemistry. rsc.org Additionally, the use of catalysts like propylphosphonic anhydride (T3P®) has been shown to promote efficient amidation with high yields. researchgate.net

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound core structure provides a versatile scaffold for the synthesis of a wide range of analogues with potentially interesting biological activities.

Modifications at the Aromatic Ring

The aromatic ring is a prime target for modification to explore structure-activity relationships.

Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring influences the regioselectivity of further electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, although it is deactivating. Therefore, reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to introduce substituents at positions ortho and para to the fluorine atom. For example, bromination of N-aryl benzamides can be selectively directed to different positions on the aniline or benzoyl moiety by tuning the reaction conditions. nih.govresearchgate.net

Nucleophilic Aromatic Substitution: The fluorine atom can also be a target for nucleophilic aromatic substitution, especially if there is a strong electron-withdrawing group in the ortho or para position. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, or thiolates, leading to a diverse set of analogues. acs.org

Cross-Coupling Reactions: If a bromo or iodo group is present on the aromatic ring, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig reactions can be employed to introduce new carbon-carbon or carbon-nitrogen bonds, significantly expanding the chemical space of accessible analogues. nih.gov

Substitutions at the Amide Nitrogen

The amide N-H bond in this compound can, in principle, undergo deprotonation followed by reaction with various electrophiles to yield N-substituted derivatives. However, direct N-alkylation or N-arylation reactions starting from this compound are not extensively documented in the scientific literature. The synthesis of N-substituted 3-fluorobenzamides typically proceeds via the coupling of 3-fluorobenzoic acid or its corresponding acyl chloride with a primary or secondary amine.

One documented example of a substitution reaction at the amide nitrogen involves N-fluorination. The reaction of para-fluoro-N-methylbenzamide with fluoroxytrifluoromethane has been shown to yield N,para-difluoro-N-methylbenzamide. rsc.org This suggests that this compound could potentially undergo a similar transformation. The reaction involves the electrophilic attack of fluorine at the amide nitrogen. rsc.org

Regioselective Functionalization Approaches, including C-H Activation

The functionalization of the aromatic ring of this compound can be achieved with high regioselectivity through various methods, most notably through directed metalation and transition-metal-catalyzed C-H activation. The amide group acts as a directing group, facilitating functionalization at the ortho position.

Directed Ortho-Lithiation

A well-established method for the regioselective functionalization of benzamides is directed ortho-lithiation. lookchem.comuwindsor.caarkat-usa.org This process involves the deprotonation of the aromatic C-H bond at the position ortho to the amide directing group using a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). lookchem.comuwindsor.ca The resulting ortho-lithiated species can then be reacted with a variety of electrophiles to introduce a wide range of substituents. Although specific examples starting with this compound are not extensively detailed, this methodology is broadly applicable to substituted benzamides. nih.govresearchgate.net

Transition-Metal-Catalyzed C-H Activation

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the regioselective functionalization of arenes. The amide group in benzamides is an effective directing group for these transformations, primarily favoring ortho-functionalization.

Iridium-Catalyzed C-H Borylation

Iridium catalysts are highly effective for the ortho-borylation of benzamides. mdpi.com These reactions typically employ an iridium precatalyst, such as [Ir(OMe)(COD)]₂, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂), often with a bipyridine-based ligand. mdpi.comnih.gov The resulting ortho-borylated products are versatile intermediates that can be used in subsequent cross-coupling reactions to form C-C, C-N, or C-O bonds. The reaction is generally tolerant of various functional groups. nih.gov

Table 1: Examples of Iridium-Catalyzed Ortho-C-H Borylation of Benzamides

| Substrate | Catalyst System | Boron Source | Product | Yield (%) | Reference |

| N-Methylbenzamide | [Ir(OMe)(COD)]₂ / BAIPy | B₂pin₂ | ortho-Borylated N-methylbenzamide | 94 | mdpi.com |

| N,N-Dicyclohexylbenzamide | [Ir(OMe)(COD)]₂ / dtbpy | B₂pin₂ | ortho-Borylated N,N-dicyclohexylbenzamide | 94 | mdpi.com |

| 3-Methyl N-methyl benzamide (B126) | [Ir(OMe)(COD)]₂ / dtbpy | B₂pin₂ | ortho-Borylated 3-methyl N-methyl benzamide | 94 | core.ac.uk |

Rhodium-Catalyzed C-H Activation

Rhodium(III) catalysts have been successfully used for the oxidative cycloaddition of benzamides with alkynes to synthesize isoquinolones. nih.gov This reaction proceeds through N-H metalation followed by ortho C-H activation to form a rhodacycle intermediate, which then undergoes alkyne insertion. nih.gov Interestingly, in the case of 3-fluoro-N-methoxybenzamide, a close analog of this compound, the C-H functionalization with an alkene was observed to occur at the more sterically hindered C-2 position, highlighting the subtle electronic effects that can influence regioselectivity. acs.org Rhodium catalysts have also been employed in formal [4+1] cycloadditions with diazo compounds to form isoindolinones. nih.gov

Table 2: Examples of Rhodium-Catalyzed C-H Activation of Benzamides

| Benzamide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Benzamide | Alkyne | [RhCpCl₂]₂ / Cu(OAc)₂ | Isoquinolone | nih.gov |

| N-Methoxybenzamide | Alkene | [RhCpCl₂]₂ / AgSbF₆ | Alkenylated benzamide | researchgate.net |

| 3-Fluoro-N-methoxybenzamide | Alkene | [Cp*Co(III)] | C-2 Alkenylated benzamide | acs.org |

| O-Pivaloyl benzohydroxamic acid | Diazo compound | [Rh(III)] | Isoindolinone | nih.gov |

Palladium-Catalyzed C-H Functionalization

Palladium catalysts are also widely used for the C-H functionalization of benzamides, enabling reactions such as olefination and arylation. nih.govscholaris.ca These reactions often require an oxidant, and the regioselectivity is directed by the amide group to the ortho position.

Chromium-Catalyzed C-H Alkylation

While most amide-directed C-H functionalizations occur at the ortho position, chromium-catalyzed reactions have been shown to achieve para-selective alkylation of N-methylbenzamide derivatives with Grignard reagents. nih.gov This method provides a complementary approach for the regioselective functionalization of the benzamide scaffold.

Advanced Spectroscopic and Structural Characterization of 3 Fluoro N Methylbenzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For 3-fluoro-N-methylbenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of this compound and its analogues reveals characteristic signals for the aromatic protons, the N-methyl protons, and in the case of the secondary amide, the amide proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative, providing details about the substitution pattern on the benzene (B151609) ring.

For an analogue, 3-fluoro-N-methyl-N-phenylbenzamide , the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the N-methyl protons at approximately 3.49 ppm. mdpi.com The aromatic region displays a series of multiplets between 6.90 and 7.26 ppm, corresponding to the protons on both the fluorinated and non-fluorinated phenyl rings. mdpi.com In another example, N-(2-Bromophenyl)-3-fluoro-N-methylbenzamide , the N-methyl protons appear as a singlet at 3.39 ppm, and the aromatic protons resonate in the range of 6.93 to 7.55 ppm. mdpi.com

Table 1: ¹H NMR Data for this compound Analogues

| Compound | Solvent | N-CH₃ Signal (ppm) | Aromatic Protons (ppm) |

|---|---|---|---|

| 3-fluoro-N-methyl-N-phenylbenzamide | CDCl₃ | 3.49 (s, 3H) | 6.90-7.26 (m) |

| N-(2-Bromophenyl)-3-fluoro-N-methylbenzamide | CDCl₃ | 3.39 (s, 3H) | 6.93-7.55 (m) |

| 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide | DMSO-d₆ | 3.25 (s, 3H), 3.53 (s, 3H) | 7.18-7.78 (m) |

Data sourced from multiple studies. mdpi.comgoogle.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In this compound and its analogues, distinct signals are observed for the carbonyl carbon, the aromatic carbons, and the N-methyl carbon. The carbon atoms attached to the fluorine atom exhibit splitting due to C-F coupling, which is a key diagnostic feature.

For 3-fluoro-N-methyl-N-phenylbenzamide , the carbonyl carbon (C=O) resonates at approximately 167.8 ppm. mdpi.com The carbon attached to the fluorine atom shows a large coupling constant (d, JC-F = 246.9 Hz) and appears at 160.6 ppm. mdpi.com The other aromatic carbons appear at various chemical shifts, some also showing smaller C-F coupling. mdpi.com The N-methyl carbon gives a signal at 37.0 ppm. mdpi.com

Table 2: ¹³C NMR Data for this compound Analogues

| Compound | Solvent | C=O (ppm) | C-F (ppm, JC-F in Hz) | Aromatic Carbons (ppm) | N-CH₃ (ppm) |

|---|---|---|---|---|---|

| 3-fluoro-N-methyl-N-phenylbenzamide | CDCl₃ | 167.8 | 160.6 (d, 246.9) | 114.3-143.0 | 37.0 |

| 2-fluoro-N-methyl-N-phenylbenzamide | CDCl₃ | 165.7 | 157.0 (d, 248.9) | 114.5-142.5 | 36.5 |

| 4-fluoro-N-methylbenzamide | CDCl₃ | 167.3 | 164.8 (d, 252) | 115.7-131.0 | 27.0 |

Data compiled from various research articles. mdpi.comrsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a powerful technique specifically for observing fluorine atoms within a molecule. It provides information on the chemical environment of the fluorine, including its electronic surroundings and coupling to nearby protons and carbons. The chemical shift of the fluorine signal is highly sensitive to its position on the aromatic ring.

For instance, in 3-chloro-5-fluoro-N-methylbenzamide , the ¹⁹F NMR spectrum in CDCl₃ shows a multiplet in the range of -108.09 to -108.11 ppm. rsc.org In another analogue, 4-fluoro-N-methylbenzamide , the fluorine signal appears at -108.5 ppm. rsc.org The large chemical shift range in ¹⁹F NMR makes it an excellent tool for distinguishing between different fluorinated isomers and for studying interactions involving the fluorine atom. ichorlifesciences.com

Table 3: ¹⁹F NMR Data for Fluorinated Benzamide (B126) Analogues

| Compound | Solvent | ¹⁹F Chemical Shift (ppm) |

|---|---|---|

| 3-chloro-5-fluoro-N-methylbenzamide | CDCl₃ | -108.09 to -108.11 (m) |

| 4-fluoro-N-methylbenzamide | CDCl₃ | -108.5 |

| N-methyl-4-(trifluoromethyl)benzamide | CDCl₃ | -63.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY spectra establish correlations between coupled protons, helping to trace out the proton connectivity within the aromatic rings.

HMQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons (like the carbonyl carbon and the carbon attached to fluorine) and for piecing together the different fragments of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogues displays characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational frequencies include:

N-H Stretch: For secondary amides, a characteristic stretching vibration is observed in the region of 3300-3500 cm⁻¹. For example, in N-methyl-4-(dimethylamino)benzamide , a broad signal for the N-H stretch appears around this region. rsc.org

C=O Stretch: The amide carbonyl group exhibits a strong absorption band typically between 1630 and 1680 cm⁻¹. In 2-fluoro-4-nitro-N-methyl benzamide , this stretch is observed at 1631 cm⁻¹. derpharmachemica.com

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the amide functionality usually appears in the range of 1400-1440 cm⁻¹.

C-F Stretch: The carbon-fluorine bond stretch is typically found in the fingerprint region of the spectrum, around 1000-1350 cm⁻¹.

Aromatic C-H and C=C Stretches: These are observed at their characteristic frequencies, confirming the presence of the benzene ring.

Table 4: Key IR Absorption Frequencies for Benzamide Analogues

| Functional Group | Typical Wavenumber (cm⁻¹) | Example Compound and Observed Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300-3500 | 4-Amino N-methyl benzamide: 3338 |

| C=O Stretch (Amide I) | 1630-1680 | 2-fluoro-4-nitro-N-methyl benzamide: 1631 |

| N-O Asymmetric Stretch | 1530-1560 | 4-Amino N-methyl benzamide: 1539, 1560 |

Data sourced from various studies. derpharmachemica.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals details about the fragmentation pattern, which can be used to deduce the structure of the molecule.

For This compound , the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 153.16 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₈H₈FNO). nih.gov

The fragmentation pattern is also highly informative. Common fragmentation pathways for benzamides include the cleavage of the amide bond and the loss of the N-methyl group. The presence of a fluorine atom will also influence the fragmentation, leading to characteristic fragment ions. For example, in the GC-MS of 2-fluoro-N-methylbenzamide , the top peak is observed at m/z 123, with the second and third highest peaks at m/z 95 and 152, respectively. nih.gov

Table 5: Mass Spectrometry Data for this compound Analogues

| Compound | Ionization Method | [M+H]⁺ Calculated | [M+H]⁺ Found |

|---|---|---|---|

| 3-fluoro-N-methyl-N-phenylbenzamide | ESI | 230.0981 | 230.0998 |

| N-(4-Bromophenyl)-3-fluoro-N-methylbenzamide | ESI | 290.0102 | 290.0206 |

| 2-fluoro-N-methyl-N-phenylbenzamide | ESI | 230.0981 | 230.0997 |

| 4-fluoro-N-methyl-N-phenylbenzamide | ESI | 230.0981 | 230.0973 |

Data from a recent study on benzanilide (B160483) synthesis. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. This technique, often utilizing methods like Electrospray Ionization (ESI) and Time of Flight (TOF) analyzers, allows for the differentiation between compounds with the same nominal mass. derpharmachemica.com For benzamide derivatives, HRMS is routinely used to verify the successful synthesis and structural integrity of the target molecules. researchgate.net

Research findings on analogues of this compound demonstrate the precision of HRMS. For instance, the calculated monoisotopic mass is compared against the experimentally determined mass, with close correlation confirming the compound's identity.

Table 1: HRMS Data for Analogues of this compound A comparison of calculated versus experimentally found mass values for several related benzamide compounds.

| Compound Name | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Source |

| 3-fluoro-N-methyl-N-phenylbenzamide | [M+H]⁺ | 230.0981 | 230.0998 | mdpi.com |

| 3-chloro-5-fluoro-N-methylbenzamide | [M]⁺ | 186.0116 | 186.0114 | rsc.org |

| N-(4-(6-Chloropyrimidin-4-yl)thiazol-2-yl)-4-fluoro-N-methylbenzamide | [M+H]⁺ | 349.0326 | 349.0328 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules like this compound, the primary electronic transitions observed are π → π* and n → π*. lkouniv.ac.inijprajournal.com The benzene ring and the carbonyl group (C=O) of the benzamide structure are the key chromophores responsible for this absorption. ijprajournal.com

The π → π* transitions, involving the conjugated system of the aromatic ring, are typically of high intensity. The n → π* transitions involve the non-bonding electrons on the oxygen atom of the carbonyl group and are generally of lower intensity. hnue.edu.vn The substitution pattern on the benzene ring, including the fluorine atom, can influence the energy of these transitions and thus the maximum absorption wavelength (λmax). hnue.edu.vn

Studies on related compounds provide insight into the expected spectral properties. For example, UV analysis of one analogue in methanol (B129727) showed absorption maxima at 214 nm and 272 nm. derpharmachemica.com Theoretical calculations using Density Functional Theory (DFT) can also predict the electronic transitions and corresponding absorption wavelengths. researchgate.netresearchgate.net

Table 2: Electronic Transition Data for a Benzamide Analogue Calculated absorption wavelength (λ), excitation energies (E), and oscillator strengths (f) for electronic transitions.

| Transition | Absorption Wavelength (λmax) | Excitation Energy (E) | Oscillator Strength (f) | Source |

| HOMO → LUMO | 272 nm | 4.55 eV | 0.45 | derpharmachemica.comresearchgate.net |

| HOMO-1 → LUMO | 214 nm | 5.79 eV | 0.18 | derpharmachemica.comresearchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For benzamide derivatives, this technique reveals how molecules arrange themselves in a crystal lattice, which is often governed by hydrogen bonding and other non-covalent interactions. mdpi.com

In the crystal structures of related benzamides, intermolecular N–H⋯O hydrogen bonds are a recurring and dominant feature, often linking molecules into chains or more complex networks. nih.govresearchgate.net The planarity of the central amide group is a key structural characteristic, and the dihedral angles between the amide plane and the aromatic rings are important conformational parameters. mdpi.com

Studies on fluorinated benzamide isomers show that the position of the fluorine atom can significantly influence the molecular conformation and the resulting crystal packing. mdpi.com For example, in some structures, weak interactions like C–H⋯π and even C–F⋯π play a role in stabilizing the three-dimensional architecture. mdpi.comnih.gov Different crystalline forms, or polymorphs, can be identified by their unique X-ray powder diffraction (XRPD) patterns. google.com

Table 3: Crystallographic Data for Related Benzamide Structures A summary of crystal system, space group, and key intermolecular interactions found in analogues.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Source |

| N-(2-chlorophenylsulfonyl)-4-fluorobenzamide | Monoclinic | P2₁/c | N–H⋯O, C–H⋯O, C=O⋯π | nih.gov |

| N-(4-chlorophenylsulfonyl)-4-fluorobenzamide monohydrate | Triclinic | P-1 | N–H⋯O, O–H⋯O, C–H⋯O, C–F⋯π | nih.gov |

| N-(1,3-Dioxoisoindolin-2yl)benzamide | Monoclinic | P2₁/c | N–H⋯O hydrogen bonds | researchgate.net |

| o-fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide | Orthorhombic | Pca2₁ | C-H···Cg, C-F···Cg | mdpi.com |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purification and purity verification of non-volatile organic compounds like this compound. google.com In particular, reversed-phase HPLC, often using a C18 column, is highly effective for separating benzamides from starting materials and byproducts. nih.gov

The purity of a compound is typically determined by calculating the area percentage of its corresponding peak in the chromatogram. For many commercial and research-grade benzamide analogues, HPLC is used to certify purity levels, often exceeding 98%. tcichemicals.com The technique is also used in preparative applications to isolate the final product, as well as in metabolic studies to separate a parent drug from its metabolites in biological samples like plasma. nih.govnih.gov

Table 4: Purity Assessment of Benzamide Analogues by HPLC Examples of reported purity levels for various fluorinated benzamides determined by HPLC.

| Compound Name | Purity Level | Analysis Method | Source |

| 4-Bromo-2-fluoro-N-methylbenzamide | >98.0% | HPLC (Area %) | tcichemicals.com |

| [³H]NCQ 115 (a fluorobenzyl benzamide) | >99% | Reversed-phase HPLC | nih.gov |

| 3-Fluoro-N-methoxy-5-methylbenzamide | ≥97% | Not specified | vwr.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent method for identifying and quantifying volatile and semi-volatile compounds. The technique is used to analyze reaction mixtures, identify trace impurities, and confirm the structure of compounds through their unique mass spectra and fragmentation patterns.

For this compound, GC-MS analysis provides a fingerprint mass spectrum. After the compound passes through the GC column and is ionized (typically by electron impact), it fragments in a reproducible manner. The resulting pattern of charged fragments is characteristic of the molecule's structure. The NIST (National Institute of Standards and Technology) library contains reference spectra for many compounds, which can be used for identification.

Detailed analysis of related compounds is often performed on instruments such as an Agilent HP-5890 gas chromatograph coupled with an HP-5973 Mass Selective Detector. rsc.org

Table 5: GC-MS Fragmentation Data for this compound The most prominent mass-to-charge (m/z) peaks observed in the mass spectrum.

| Feature | m/z Value | Description | Source |

| Top Peak | 123 | Represents the most abundant fragment ion. | nih.gov |

| 2nd Highest Peak | 95 | Represents the second most abundant fragment ion. | nih.gov |

| 3rd Highest Peak | Not specified | - | nih.gov |

| Total Peaks | 69 | The total number of distinct peaks in the spectrum. | nih.gov |

Computational Chemistry and Theoretical Investigations of 3 Fluoro N Methylbenzamide

Molecular Modeling and Conformational Analysis

Theoretical studies on the parent compound, N-methylbenzamide, reveal that the most stable conformation is not planar. acs.org Steric repulsion between the ortho-hydrogen atoms on the phenyl ring and the substituents on the amide group (the oxygen atom and the methyl group) forces the phenyl ring to rotate out of the plane of the amide group. acs.org High-level ab initio calculations predict a minimum energy conformation where the C-C-C=O dihedral angle is approximately ±28°. acs.orgacs.org A planar conformation (0° dihedral angle) and a perpendicular conformation (90° dihedral angle) represent energy barriers to this rotation. acs.orgacs.org

For 3-fluoro-N-methylbenzamide, a similar non-planar arrangement is expected to be the global minimum energy conformation. The amide group itself can exist in cis or trans configurations, with the trans form being significantly more stable for secondary amides. Furthermore, computational searches can identify local energy minima corresponding to different rotational states. The anti-conformation between the amide N-H bond and the adjacent C-H bonds of the methyl group is typically the most stable arrangement.

| Conformation (C-C-C=O Dihedral Angle) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| ±28° | 0.00 | Energy Minimum |

| 0° | 0.48 | Rotational Barrier (Planar) |

| 90° | 2.80 | Rotational Barrier (Perpendicular) |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound, which are key to understanding its reactivity. journaljsrr.comaspbs.com Methods like DFT with various functionals (e.g., B3LYP, M06-2X, ωB97X-D) and basis sets (e.g., 6-311++G**, def2-TZVPD) are used to compute the distribution of electrons within the molecule. nih.govrsc.org

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and donor-acceptor interactions. For this compound, NBO calculations have been performed at the M06-2X/6-311++G** level of theory to determine the partial atomic charges, revealing the electronic influence of the fluorine substituent. rsc.org

Other important electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. Molecular Electrostatic Potential (MEP) maps are also calculated to visualize the charge distribution on the molecular surface. journaljsrr.commdpi.com These maps show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, predicting sites for electrophilic and nucleophilic attack, respectively. mdpi.com

| Property | Significance |

|---|---|

| NBO Atomic Charges | Quantifies electron distribution on each atom. rsc.org |

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for intermolecular interactions. mdpi.com |

Theoretical Studies on Intramolecular Interactions and Rotational Barriers

Theoretical calculations are essential for quantifying the subtle intramolecular interactions and the energy barriers to bond rotation that define the conformational landscape of this compound.

The primary rotational barrier is that of the C(aryl)–C(carbonyl) bond. For the parent N-methylbenzamide, this barrier is well-studied. The planar conformation is destabilized by about 0.5 kcal/mol due to steric hindrance between the amide oxygen and an ortho-hydrogen on the phenyl ring. acs.org The perpendicular conformation is even more disfavored, with a barrier of about 2.8 kcal/mol, because it disrupts the π-conjugation between the phenyl ring and the carbonyl group. acs.orgacs.org The presence of a fluorine atom at the meta position is expected to have a minimal steric effect on this barrier but will influence it electronically.

Intramolecular hydrogen bonding is another critical factor. While a strong intramolecular hydrogen bond between the amide proton and the meta-fluorine is geometrically unlikely, weaker C-H···O and C-H···F interactions can influence conformational preference. acs.org In related ortho-fluoro-substituted benzamides, N-H···F hydrogen bonds have been detected and studied, confirming that organic fluorine can act as a hydrogen bond acceptor. mdpi.commdpi.com Calculations on N-methylbenzamide show a close contact distance between the amide N-H and an ortho-arene hydrogen (2.256 Å), indicating significant steric repulsion. acs.org

| Interaction / Process | Governing Factors | Typical Energy (kcal/mol) |

|---|---|---|

| C(aryl)-C(O) Rotation | Steric Repulsion vs. π-Conjugation | 0.5 - 2.8 acs.orgacs.org |

| C(O)-N(amide) Rotation | Amide Resonance | ~18-20 |

| Intramolecular H-Bonding | Electrostatics, Geometry (e.g., N-H···F) | Variable, typically weak (< 2) mdpi.com |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic parameters for molecules like this compound, providing a powerful complement to experimental analysis. researchgate.net DFT methods can accurately calculate the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. acs.org Theoretical calculations on N-methylbenzamide predict the C=O stretching frequency at 1648 cm⁻¹ and the N-H stretch at 3559 cm⁻¹, which align well with typical experimental ranges. acs.org Calculated frequencies are often systematically scaled to correct for approximations in the theory and to improve agreement with experimental data. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be predicted. These calculations help in the assignment of complex spectra and in understanding how the electronic environment of each nucleus is affected by the molecule's conformation and substituents. While predicted values provide a strong foundation, experimental data remains the gold standard for structural confirmation.

| Spectroscopy Type | Observed Chemical Shifts (δ) / Data |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | 7.51-7.47 (m, 2H), 7.40-7.36 (m, 1H), 7.19-7.16 (m, 1H), 6.31 (brs, NH, 1H), 3.01 (d, J = 5.0 Hz, 3H) rsc.org |

| ¹³C{¹H} NMR (125 MHz, CDCl₃) | 167.2, 163.9, 161.9, 137.0 (d, J=6.8 Hz), 130.3 (d, J=7.6 Hz), 122.4 (d, J=2.8 Hz), 118.5 (d, J=21.5 Hz), 114.4 (d, J=22.9 Hz), 27.0 rsc.org |

| ¹⁹F{¹H} NMR (470 MHz, CDCl₃) | -111.9 rsc.org |

Structure-Kinetics Relationship Studies

Structure-kinetics relationship (SKR) studies aim to understand how a molecule's structural and electronic features, as predicted by computational chemistry, influence its reaction rates. nih.gov For derivatives of this compound, DFT calculations have been used to rationalize the kinetics of bioorthogonal reactions. nih.govchemrxiv.org

In one such study, a library of tetrazine-functionalized compounds, including a derivative of this compound, was synthesized and their reaction rates with trans-cyclooctene (B1233481) were measured. acs.org The study found that the reactivity could be explained by DFT calculations. For some isomers, gas-phase calculations were sufficient to predict reactivity trends, while for others, the inclusion of solvent effects in the computational model was crucial to match experimental observations. chemrxiv.org This highlights the power of computational models to dissect the factors governing reaction kinetics. These studies can correlate calculated properties, such as the HOMO-LUMO gap or MEP values, with experimentally determined rate constants (k), providing a predictive framework for designing molecules with desired kinetic profiles. nih.govchemrxiv.org

Medicinal Chemistry and Biological Activity of 3 Fluoro N Methylbenzamide Derivatives

Design Principles for Benzamide-Based Bioactive Molecules

The design of bioactive molecules based on the benzamide (B126) scaffold is a strategic process rooted in established medicinal chemistry principles. A primary approach is molecular modification, where a known active compound, or "lead," is systematically altered to enhance its desired properties. nih.gov For benzamide derivatives, this often involves modifying the length of the molecule and varying the substitutions on the terminal benzene (B151609) rings. nih.gov The goal is to optimize interactions with the target protein, improve pharmacokinetic properties, and reduce off-target effects.

A key structural feature of many benzamide-based inhibitors, particularly those targeting metalloenzymes like histone deacetylases (HDACs), is the presence of a zinc-binding group (ZBG). nih.gov The benzamide group itself can serve as an alternative ZBG, a modification that can help eliminate or reduce the off-target effects associated with first-generation inhibitors. nih.gov Furthermore, designing inhibitors with bulky aromatic groups can lead to selectivity for specific enzyme isoforms, such as HDAC1-3, by targeting unique subpockets within the enzyme's active site. nih.gov

Another sophisticated design strategy involves creating multitargeted inhibitors. This is achieved by combining structural elements that can interact with more than one therapeutic target. nih.gov For instance, the cap group of a benzamide-based inhibitor might be replaced or combined with moieties from other biologically active compounds to create a hybrid molecule with a dual mode of action. nih.gov

The incorporation of fluorine is a particularly powerful tool in the design of benzamide-based molecules. Fluorine's high electronegativity and small size can alter the electronic properties of the aromatic ring, influence the acidity of nearby protons, and introduce favorable interactions, such as hydrogen bonds, with the target protein. This can lead to enhanced binding affinity and improved biological properties.

In Vitro Biological Activity Screening and Profiling

Derivatives of fluorinated benzamides have been identified as potent inhibitors of various enzymes implicated in disease. For instance, a series of N-benzyl-2-fluorobenzamide derivatives were developed as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are known to drive malignant progression in triple-negative breast cancer. nih.gov One of the most promising compounds from this series exhibited IC₅₀ values of 20.34 nM against EGFR and 1.09 μM against HDAC3. nih.gov Molecular modeling suggested that the 2-fluorobenzamide (B1203369) portion of the molecule chelates with the Zn²⁺ ion in the active site of HDAC3. nih.gov

In the context of infectious diseases, benzamide derivatives have been investigated as inhibitors of Mycobacterium tuberculosis QcrB. acs.org An N-methylbenzamide analog within a series of compounds designed to optimize the structure-activity relationship showed excellent activity, with an IC₉₀ of 0.85 μM. acs.org This demonstrates the potential of the N-methylbenzamide scaffold in developing new anti-tubercular agents.

| Compound Class | Target Enzyme(s) | Potency (IC₅₀ / IC₉₀) | Reference |

| N-benzyl-2-fluorobenzamides | EGFR | 20.34 nM | nih.gov |

| HDAC3 | 1.09 µM | nih.gov | |

| N-methylbenzamide analogue | M. tuberculosis QcrB | 0.85 µM (IC₉₀) | acs.org |

This table summarizes the enzyme inhibition data for selected benzamide derivatives.

The versatility of the benzamide scaffold extends to its interaction with various receptors, including nuclear receptors and G-protein coupled receptors.

Androgen Receptor (AR): The N-methylbenzamide moiety is a key component of enzalutamide (B1683756), a second-generation antiandrogen used in the treatment of prostate cancer. escholarship.org Studies using accelerated molecular dynamics simulations have explored the binding poses of the N-methylbenzamide group within the AR ligand-binding domain. escholarship.org These simulations revealed that structural changes in helix 12, a critical region for coactivator binding, occur only when the N-methylbenzamide portion of enzalutamide binds proximal to it. escholarship.org This highlights the crucial role of this specific chemical group in the antagonistic action of the drug. Targeting a surface pocket on the AR known as the binding function 3 (BF3) is another strategy to inhibit AR activity. nih.govnih.gov

mGluR1: A derivative containing a fluorinated N-methylbenzamide structure, specifically 4-fluoro-N-(4-(6-(isopropylamino)pyrimidin-4-yl)thiazol-2-yl)-N-methylbenzamide, has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.gov This receptor is a class C G-protein coupled receptor involved in memory, learning, anxiety, and pain. nih.gov The allosteric binding site for this compound is formed by residues from transmembrane helices 2, 3, 5, 6, and 7. nih.gov

RORγ: Retinoic acid receptor-related orphan receptors (RORs), particularly RORγ, are nuclear receptors that play a key role in the development of Th17 cells and have been implicated in inflammatory and autoimmune diseases. nih.govbohrium.com They bind to DNA as monomers and constitutively recruit coactivators to activate gene transcription. nih.gov While specific 3-fluoro-N-methylbenzamide derivatives targeting RORγ have not been extensively documented in the reviewed literature, the development of synthetic ligands, both agonists and inverse agonists, for RORγ is an active area of research. nih.gov Given the adaptability of the benzamide scaffold, it represents a potential core for designing novel RORγ modulators.

The anticancer potential of this compound derivatives and related compounds is often evaluated through cell-based cytotoxicity and antiproliferative assays. These assays measure a compound's ability to inhibit cell growth or kill cancer cells.

For example, N-benzyl-2-fluorobenzamide derivatives, identified as dual EGFR/HDAC3 inhibitors, have demonstrated potent anti-proliferative activity against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov The most active compound showed an IC₅₀ value of 1.98 μM, which was superior to the established drug chidamide (B1683975) (IC₅₀ = 24.37 μM). nih.gov

In studies targeting Mycobacterium tuberculosis, the cytotoxicity of benzamide inhibitors was assessed against the HepG2 human liver cancer cell line to determine their selectivity. acs.org An N-methylbenzamide analog displayed a CC₅₀ (50% cytotoxic concentration) of over 20 μM, indicating a degree of selectivity for the bacterial target over human cells. acs.org Similarly, other potent benzamide analogs showed low cytotoxicity with HepG2 CC₅₀ values of 39 μM and 25 μM. acs.org

Furthermore, fluorinated analogs of D-galactosamine have shown significant cytotoxicity in the PC-3 prostate cancer cell line, with some derivatives being more potent than cisplatin (B142131) and 5-fluorouracil. nih.gov This highlights the general importance of fluorine substitution in enhancing the cytotoxic effects of bioactive molecules. nih.gov

| Compound Series | Cell Line | Assay Type | Potency (IC₅₀ / CC₅₀) | Reference |

| N-benzyl-2-fluorobenzamides | MDA-MB-231 (Breast Cancer) | Antiproliferative | 1.98 µM (IC₅₀) | nih.gov |

| N-methylbenzamide analogue | HepG2 (Liver Cancer) | Cytotoxicity | >20 µM (CC₅₀) | acs.org |

| Thiophene/Methyl Benzamides | HepG2 (Liver Cancer) | Cytotoxicity | 25-39 µM (CC₅₀) | acs.org |

| 1-O-deacetylated 3-fluoro-D-galactosamine | PC-3 (Prostate Cancer) | Cytotoxicity | More cytotoxic than cisplatin | nih.gov |

This table presents a summary of cytotoxicity and antiproliferative data for various benzamide and fluorinated derivatives.

The therapeutic effects of benzamide derivatives are often mediated by their ability to modulate key intracellular signaling pathways that control cell growth, survival, and inflammation.

NF-κB Signaling: The nuclear factor kappa B (NF-κB) signaling pathway is a central mediator of inflammation and is implicated in various diseases, including cancer and inflammatory disorders. nih.govnih.gov The canonical pathway involves the activation of the IKK complex, which leads to the degradation of the inhibitor IκBα and subsequent translocation of the NF-κB dimer to the nucleus to activate target gene transcription. nih.gov While direct modulation of this pathway by this compound is not specified in the available literature, related fluorinated compounds have been developed as potent NF-κB inhibitors. For example, 3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24), a curcumin (B1669340) analog, has shown NF-κB inhibitory activity. nih.gov

MAPK Signaling: Mitogen-activated protein kinases (MAPKs) are crucial in signal transduction pathways that regulate cell proliferation, differentiation, and survival. nih.gov The p38 MAPK isoform, in particular, is a key player in inflammation and is involved in the production of pro-inflammatory cytokines. nih.gov The development of selective p38 MAPK inhibitors is a major goal in the discovery of new anti-inflammatory drugs.

PI3K/Akt Signaling: The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers, including prostate cancer. nih.govnih.gov This pathway is a significant target for cancer therapy, and numerous inhibitors have been developed. nih.govnih.gov The inhibition of this pathway can lead to decreased tumor growth and has been shown to be effective in various cancer models. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For benzamide derivatives, SAR studies have been crucial in optimizing their potency and selectivity.

In the development of benzamides as inhibitors of Mycobacterium tuberculosis QcrB, a detailed SAR study was conducted. acs.org Researchers explored modifications on the phenyl core of the benzamide. The synthesis of a series of amide derivatives revealed that an N-methylbenzamide compound (30a) demonstrated excellent activity (IC₉₀ = 0.85 μM), which was comparable to the parent primary amide. acs.org However, replacing the N-methyl group with larger substituents like N-(2-methoxyethyl), N-(oxetan-3-yl), or N-cyclopropyl led to a decrease in antitubercular activity. acs.org This suggests that for this particular target, a smaller N-substituent like a methyl group is preferred for maintaining high potency.

Another study on 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as TRPV1 antagonists investigated benzyl (B1604629) C-region analogs. nih.gov The analysis indicated that phenyl C-region derivatives generally exhibited better antagonism than their corresponding pyridine (B92270) surrogates. nih.gov This highlights the importance of the aromatic system in the C-region for potent receptor antagonism.

These examples underscore the systematic approach of SAR, where modifications to different parts of the this compound scaffold—the fluorinated phenyl ring, the N-methyl group, and other potential substitution sites—can be fine-tuned to achieve optimal biological activity against a specific target.

Impact of Substituent Position and Nature on Biological Activity

The biological activity of benzamide derivatives is highly sensitive to the position and chemical nature of substituents on the aromatic rings. The placement of the fluorine atom is a critical determinant of molecular conformation and interaction with biological targets.

Studies on isomeric fluoro-N-(2-hydroxy-5-methyl phenyl) benzamides reveal that the position of the fluorine atom (ortho, meta, or para) significantly influences the molecule's structural properties. The ortho- and meta-fluoro isomers exhibit high structural similarity, with a planar peptide bond that enhances stability. However, the para-fluoro isomer allows for the activation of intermolecular N-H∙∙∙∙O hydrogen bonds, which dictates its supramolecular assembly and properties. This highlights how positional isomerism can fundamentally alter intermolecular forces, which are crucial for drug-receptor interactions.

Furthermore, the nature of the substituent plays a key role. In a series of 2-substituted benzoxazole (B165842) derivatives, which contain a benzamide-like core, modifications at various positions demonstrated a clear structure-activity relationship. For instance, the introduction of a bromine atom, an electron-withdrawing group, into the benzoxazole ring of a benzoxazolylalanine derivative increased its antifungal activity. This suggests that the electronic properties of substituents can modulate the biological efficacy of the entire molecule. Conversely, bulky hydrocarbon substituents can introduce steric hindrance, potentially reducing or eliminating activity.

Lipophilicity is another critical factor influenced by substituents. In the context of radiolabeled benzamide derivatives designed for melanoma imaging, high lipophilicity was associated with increased accumulation in the liver and gastrointestinal tract, which is an undesirable off-target effect. mdpi.com Therefore, optimizing substituent patterns to achieve a balance between target affinity and favorable pharmacokinetic properties is a central goal in the medicinal chemistry of these compounds.

Stereochemical Influences on Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition and biological activity. mdpi.com For chiral drugs, different enantiomers can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles. wikipedia.orgeurjchem.com

In the context of benzamide derivatives, a specific type of stereoisomerism known as atropisomerism can arise. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, which is common in N-aryl benzamides and related scaffolds. acs.orgnih.gov This restricted rotation creates stable, non-interconverting conformers (axial chirality) that can interact differently with chiral biological targets like proteins and enzymes. acs.orgresearchgate.netrsc.org The stability of these atropisomers can be classified based on their half-life of interconversion at physiological temperatures. acs.orgnih.gov

Leveraging atropisomerism has emerged as a design principle in medicinal chemistry to enhance the potency and selectivity of drug candidates. nsf.gov By rigidifying a flexible molecule into distinct, stable atropisomers, it is possible to isolate the conformation responsible for the desired biological activity while potentially eliminating off-target effects associated with other conformations. For example, a compound that is promiscuous in its rapidly interconverting state (a Class 1 atropisomer) could be separated into selective and potent individual atropisomers. acs.org Although specific studies focusing solely on the stereochemical influences of this compound derivatives are not extensively detailed in the available literature, the principles of stereochemistry and atropisomerism are highly relevant to this class of compounds. The differential activity observed in chiral derivatives of other bioactive molecules underscores the importance of this area for future research. mdpi.com For instance, studies on β-fluoroamine analogues have shown that stereoisomers with a specific absolute configuration at the fluorine-bearing stereocenter can display consistently higher receptor affinity. core.ac.uk This demonstrates that the spatial orientation of even a single fluorine atom can be critical for efficacy.

Mechanism of Action Elucidation at the Molecular Level

The mechanisms through which this compound derivatives exert their biological effects are diverse and target-dependent. A primary mechanism, particularly in melanoma, involves high-affinity binding to the biopolymer melanin (B1238610). mdpi.comnih.gov In other cancers, these derivatives function by inhibiting key enzymes and signaling pathways crucial for tumor growth and survival.

For instance, certain benzoxazole derivatives with a benzamide core have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO), two enzymes heavily implicated in breast cancer progression. In hepatocellular carcinoma (HCC), related compounds have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, and the STAT3 signaling pathway, which is involved in cell proliferation and survival. Another identified mechanism of action for some N-phenylbenzamide derivatives is the binding to the minor groove of DNA, particularly at AT-rich sequences, which can disrupt DNA replication and transcription in pathogenic organisms.

Protein-Ligand Interaction Analysis

Molecular docking and structural analysis have provided detailed insights into how these compounds interact with their protein targets. The benzamide structure is well-suited for targeting melanoma because its aromatic ring can engage in π-π stacking interactions with the heteroaromatic rings of melanin, while the amine group can form ionic interactions with melanin's carboxylate groups. nih.gov

In the case of enzyme inhibition, specific interactions are crucial. Docking studies of benzoxazole derivatives in the active sites of EGFR and Aromatase have revealed binding modes comparable to known reference ligands. These interactions often involve hydrogen bonds between the ligand and key amino acid residues in the enzyme's binding pocket. For example, a coumarin-based derivative was found to form a hydrogen bond with the Met374 residue of the Aromatase enzyme. The inherent conformational preference of the benzamide core, influenced by the dihedral angles between its aromatic rings, also plays a significant role in achieving an optimal fit within the binding site.

Binding Affinity and Selectivity Determinants

The structural features of this compound derivatives are key determinants of their binding affinity and selectivity. The high affinity and selectivity for melanin in melanoma cells is a prime example, making these compounds excellent candidates for targeted imaging and radionuclide therapy. nih.gov This specificity allows for the visualization of melanin-positive lesions with minimal uptake in other tissues.

For enzyme inhibitors, selectivity is often achieved by exploiting subtle differences in the amino acid composition of the active sites of different proteins. Modifications to the benzamide scaffold can be tailored to maximize interactions with the intended target while minimizing binding to off-target proteins, thereby reducing potential side effects. The lipophilicity of the molecule, governed by its various substituents, also plays a crucial role in determining its biodistribution and ability to reach the target site. mdpi.com Furthermore, studies on related N-phenylbenzamide derivatives have shown that the ionization state of the molecule at physiological pH can correlate with its DNA binding affinity.

Therapeutic Potential Exploration

The therapeutic potential of this compound derivatives has been most extensively explored in the field of oncology. Their structural versatility allows for the development of agents targeting a variety of cancers through different mechanisms.

Anticancer Activities (e.g., Prostate Cancer, Hepatocellular Carcinoma, Breast Cancer, Melanoma)

Melanoma: Fluorinated benzamide derivatives have been successfully developed as imaging agents for melanoma. nih.gov When labeled with radioisotopes like Gallium-68, they can be used in Positron Emission Tomography (PET) to detect melanin-expressing tumors. nih.gov This high affinity for melanin also opens the door for therapeutic applications, where benzamides labeled with particle-emitting radionuclides could selectively deliver radiation to cancer cells.

Breast Cancer: Benzoxazole derivatives incorporating a benzamide structure have shown significant cytotoxic activity against both hormone receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. Their mechanism involves the inhibition of key targets like EGFR and aromatase, leading to apoptosis and cell cycle arrest.

Hepatocellular Carcinoma (HCC): In HCC, benzamide-related structures have been investigated for their ability to inhibit critical signaling pathways. Novel derivatives have shown potent antiproliferative and antimigratory effects on liver cancer cells. The mechanism of action is linked to the inhibition of targets such as the VEGFR-2 and the STAT3 signaling pathway. Docking studies have confirmed that these compounds can effectively bind to the active sites of these protein targets.

Prostate Cancer: Certain coumarin-based derivatives containing a benzamide moiety have demonstrated potent cytotoxic activity against human prostate cancer cells (PC-3). These compounds have been designed as dual inhibitors, targeting both EGFR and PI3Kβ kinases, which are often dysregulated in prostate cancer.

Table 1: Cytotoxic Activity of Selected Benzamide-Related Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) |

|---|---|---|---|

| Compound 5 | PC-3 (Prostate) | EGFR/PI3Kβ | 3.56 |

| Compound 4b | PC-3 (Prostate) | EGFR/PI3Kβ | 8.99 |

| Compound 4a | PC-3 (Prostate) | EGFR/PI3Kβ | 10.22 |

| Compound 4c | MDA-MB-231 (Breast) | Not Specified | 8.5 |

| Compound 14c | HepG2 (Liver) | VEGFR-2 | 4.37 |

| Compound 14a | HepG2 (Liver) | VEGFR-2 | 13.92 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from studies on coumarin (B35378) and nitrobenzimidazole derivatives.

Insufficient Data Available to Fulfill Request

Following a comprehensive and multi-faceted search of available scientific literature and databases, it has been determined that there is insufficient publicly available research data to generate a thorough and scientifically accurate article on the medicinal chemistry and biological activity of "this compound" derivatives focusing specifically on their anti-inflammatory properties, antiviral applications, and neurological disorder research.

Despite numerous targeted searches for "this compound" and its close analogs, the search results did not yield specific studies detailing the pharmacological evaluation of these compounds in the requested therapeutic areas. The retrieved information was generally broad, focusing on other classes of benzamide derivatives or fluorinated compounds with significantly different structural features.

Key findings from the search include:

General information on benzamide derivatives with some mentions of anti-inflammatory and antiviral activities, but not specific to the 3-fluoro-N-methyl substitution pattern.

Data on N-phenylbenzamide derivatives showing antiviral activity against Enterovirus 71, which are structurally distinct from the requested N-methylbenzamide.

A study on a complex fluorinated benzamide derivative with anti-inflammatory properties mediated through EGFR inhibition, which is not directly applicable to this compound.

Mention of 3-Fluorobenzamide as a synthetic intermediate in pharmaceutical research, including for neurological disorders, but without detailed biological activity data in the specified contexts.

Therefore, this response must conclude that the requested article cannot be generated at this time due to a lack of sufficient scientific evidence in the public domain. Further research on the biological activities of this compound and its derivatives would be necessary to provide the information required for such an article.

Pharmacological Assessment and Preclinical Evaluation of 3 Fluoro N Methylbenzamide Derived Candidates

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Detailed in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies specifically characterizing 3-fluoro-N-methylbenzamide are not readily found in published research. The following sections outline expected metabolic pathways and properties based on the behavior of structurally similar compounds.

Metabolic Stability and Metabolite Identification

While no specific metabolic stability data for this compound has been reported, the metabolism of simpler N-methylbenzamides has been investigated. A primary metabolic route for N-methylbenzamide involves enzymatic hydrolysis of the amide bond, leading to the formation of benzoic acid and methylamine (B109427). The resulting benzoic acid is then typically conjugated with glycine to form hippuric acid, which is subsequently excreted in the urine nih.gov.

Based on this, it is plausible that this compound would undergo a similar metabolic transformation. The expected primary metabolites would therefore be 3-fluorobenzoic acid and methylamine. The 3-fluorobenzoic acid would likely be further metabolized to 3-fluorohippuric acid.

Table 1: Predicted Metabolites of this compound

| Parent Compound | Predicted Primary Metabolites | Predicted Secondary Metabolite |

| This compound | 3-Fluorobenzoic acid | 3-Fluorohippuric acid |

| Methylamine |

It is important to note that the presence of the fluorine atom on the benzoyl ring could influence the rate of metabolism. The strong electron-withdrawing nature of fluorine may affect the susceptibility of the amide bond to hydrolysis, potentially altering the metabolic stability compared to non-fluorinated analogs. However, without experimental data, this remains speculative.

Plasma Protein Binding

Specific data on the plasma protein binding of this compound is not available. Generally, the binding of drugs to plasma proteins can be influenced by factors such as lipophilicity and the presence of acidic or basic functional groups. Fluorination can increase the lipophilicity of a molecule, which may lead to higher plasma protein binding. The degree of binding is a critical parameter as it influences the unbound fraction of the drug available to exert its pharmacological effect and to be cleared from the body.

In Vivo Pharmacokinetic (PK) Profiling in Animal Models

Comprehensive in vivo pharmacokinetic studies for this compound have not been published. The information below is based on general pharmacokinetic principles and data from related compounds.

Tissue Distribution and Accumulation

There is no published data on the tissue distribution and accumulation of this compound. The physicochemical properties of the compound, including its lipophilicity and plasma protein binding, would be key determinants of its distribution into various tissues and organs.

Preclinical Efficacy Studies in Relevant Disease Models

A review of the scientific literature did not yield any preclinical efficacy studies for this compound in any disease models. While fluorinated benzamides as a class have been investigated for various therapeutic applications, including as anti-cancer and anti-inflammatory agents, the specific activity of the this compound isomer has not been characterized.

Tumor Growth Inhibition Models

To evaluate the anticancer potential of novel therapeutic agents, researchers commonly employ tumor growth inhibition models. These preclinical models are essential for determining a compound's efficacy and understanding its mechanism of action before it can be considered for clinical trials in humans.

A variety of models are available, each with its own advantages and limitations. Common approaches include:

Cell Line-Derived Xenografts (CDX): In this model, human cancer cell lines are implanted into immunodeficient mice. This allows for the assessment of the compound's effect on the growth of tumors derived from a specific cancer type. Researchers monitor tumor volume over time in treated versus untreated (control) groups to determine the extent of tumor growth inhibition.

Patient-Derived Xenografts (PDX): PDX models involve the implantation of tumor fragments from a human patient directly into immunodeficient mice. These models are considered to better recapitulate the heterogeneity and microenvironment of human tumors, potentially offering a more accurate prediction of clinical efficacy.

Syngeneic Models: In these models, cancer cells from a specific mouse strain are implanted into mice of the same strain, which have a competent immune system. This allows for the study of the interaction between the therapeutic agent and the immune system in combating cancer.

The selection of a particular model depends on the specific research question and the type of cancer being studied. Data from these studies are often presented in tables that summarize the tumor growth inhibition rates, tumor volumes, and statistical significance of the findings.

Toxicological and Safety Pharmacology Assessments in Preclinical Models

Before a new chemical entity can be administered to humans, its safety profile must be rigorously evaluated in preclinical models. altasciences.comcriver.comfda.govnih.gov These assessments are designed to identify potential adverse effects and to determine a safe starting dose for clinical trials. altasciences.comcriver.comfda.govnih.gov

Toxicological and safety pharmacology studies are conducted in accordance with strict regulatory guidelines, such as those from the International Council for Harmonisation (ICH). altasciences.comcriver.com The core battery of safety pharmacology studies typically investigates the effects of a test substance on vital organ systems, including: altasciences.comcriver.comfda.gov

Central Nervous System (CNS): Assessments may include observations of behavior, motor activity, coordination, and body temperature. altasciences.com

Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters is crucial to identify any potential effects on cardiovascular function. altasciences.com

Respiratory System: Respiratory rate and other measures of respiratory function are monitored to detect any adverse effects on breathing. altasciences.com

These studies are typically conducted in at least two mammalian species, one rodent and one non-rodent. The data gathered from these assessments are critical for establishing the safety profile of a new drug candidate and for gaining regulatory approval to proceed with human clinical trials. The results are often compiled into detailed tables that outline the observed effects at different dose levels.

Future Research Directions and Translational Applications

Development of Advanced 3-Fluoro-N-methylbenzamide Derivatives with Optimized Profiles

The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance pharmacological properties. nih.govnih.gov Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. nih.gov In the context of this compound, these principles guide the rational design of advanced derivatives with superior performance.

Future development efforts will likely focus on systematic structure-activity relationship (SAR) studies to optimize the compound's profile. This involves synthesizing and evaluating a library of analogs with modifications at various positions of the benzamide (B126) scaffold. For instance, SAR studies on other fluorinated benzamides have demonstrated that subtle changes, such as altering the position of the fluorine atom or introducing other small substituents, can lead to dramatic shifts in potency and efficacy. nih.gov The goal is to identify derivatives with improved target selectivity, enhanced pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and a more favorable therapeutic index.

The introduction of fluorine has been shown to increase binding affinity in some benzamide derivatives. nih.gov For example, studies on fluorinated taxoids have shown that modifications to the C2-benzoate moiety, including halogen substitutions, can enhance potency against multi-drug resistant cancer cell lines. nih.govnih.gov By applying similar strategies to this compound, researchers can aim to develop next-generation compounds with optimized profiles for specific therapeutic targets.

Table 1: Key Physicochemical Properties Influenced by Fluorination

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Often increased | The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic breakdown by cytochrome P450 enzymes. |

| Binding Affinity | Can be increased | Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing binding. nih.gov |

| Lipophilicity | Generally increased | This can affect membrane permeability, solubility, and plasma protein binding. nih.gov |

| pKa | Can be altered | The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting ionization state and target interaction. |

Exploration of Novel Therapeutic Indications Beyond Current Scope

The benzamide scaffold is a versatile pharmacophore present in a wide range of clinically approved drugs and investigational agents. This versatility suggests that derivatives of this compound could be explored for a multitude of diseases beyond their initial scope.

Neurological and Psychiatric Disorders: Derivatives of 3-cyano-5-fluoro-N-arylbenzamides have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov These compounds have shown efficacy in animal models for various substance abuse disorders, including cocaine, nicotine, and alcohol dependence. nih.gov Given the structural similarity, this compound derivatives represent a promising starting point for developing novel mGlu5 NAMs for addiction medicine, as well as for other CNS indications like anxiety and fragile X syndrome, where mGlu5 modulation is a therapeutic strategy.

Oncology: The benzamide structure is a key component of several kinase inhibitors used in cancer therapy. nih.gov Type 2 kinase inhibitors often feature a specific heterocyclic base and an amide bond, which interact with the ATP pocket and an adjacent allosteric site of the kinase, respectively. nih.gov By designing this compound derivatives that incorporate appropriate pharmacophoric features, it may be possible to develop novel inhibitors of protein kinases implicated in cancer cell proliferation and survival.

Inflammatory Diseases: Recent research has identified small molecule inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in various inflammatory diseases, including neuroinflammatory conditions like Alzheimer's disease. nih.gov Some of these inhibitors are based on scaffolds that could be conceptually related to benzamides, suggesting that this compound derivatives could be developed as potent NLRP3 inhibitors for treating a range of inflammatory and autoimmune disorders. nih.gov

Integration with Combination Therapies

The future therapeutic utility of this compound derivatives will likely involve their integration into combination therapy regimens. By pairing these novel agents with existing drugs, it may be possible to achieve synergistic effects, overcome drug resistance, and reduce treatment-related toxicity.

For instance, in oncology, a derivative developed as a specific kinase inhibitor could be combined with standard-of-care chemotherapy or immunotherapy. The kinase inhibitor could target a specific signaling pathway that drives tumor growth, while the chemotherapeutic agent induces broader cytotoxic effects. This multi-pronged approach can lead to more durable responses and improved patient outcomes. Similarly, in the context of neurological disorders, a this compound-based mGlu5 modulator could be used in conjunction with other psychotropic medications to address different facets of a complex condition like depression or addiction.

Utilization as Chemical Biology Probes and Tool Compounds

A high-quality chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in biological systems. nih.gov These probes are invaluable for target validation and for dissecting complex cellular pathways. nih.gov this compound derivatives possess significant potential for development as chemical probes.

For example, a highly potent and selective derivative targeting mGlu5 could serve as a valuable tool compound to investigate the receptor's role in synaptic plasticity, learning, and memory. nih.gov Unlike genetic methods like RNAi or CRISPR, chemical probes offer acute, reversible, and dose-dependent control over protein function, allowing for the study of temporal dynamics of biological processes. nih.gov To qualify as a high-quality probe, a this compound derivative would need to demonstrate high selectivity for its intended target over other related proteins and have a demonstrated mechanism of action in cellular assays.

Radiopharmaceutical Applications and PET Imaging Ligand Development

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the quantitative visualization of biological processes in vivo. nih.gov The development of PET ligands based on the this compound scaffold could revolutionize the diagnosis and therapeutic monitoring of various diseases.